[(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-amino]-acetic acid hydrochloride

Catalog No.
S726159
CAS No.
1052527-52-2
M.F
C11H14ClNO4
M. Wt
259.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-amino]-...

CAS Number

1052527-52-2

Product Name

[(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-amino]-acetic acid hydrochloride

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)acetic acid;hydrochloride

Molecular Formula

C11H14ClNO4

Molecular Weight

259.68 g/mol

InChI

InChI=1S/C11H13NO4.ClH/c13-11(14)6-12-5-8-7-15-9-3-1-2-4-10(9)16-8;/h1-4,8,12H,5-7H2,(H,13,14);1H

InChI Key

WJPZLISMTWMWCG-UHFFFAOYSA-N

SMILES

C1C(OC2=CC=CC=C2O1)CNCC(=O)O.Cl

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CNCC(=O)O.Cl

Application in Bioorganic & Medicinal Chemistry

Summary: The compound has been studied in the field of bioorganic and medicinal chemistry . A selective alpha2C adrenergic receptor antagonist was discovered, which demonstrated the structural requirements for binding affinity, functional activity, and selectivity over other alpha2-AR subtypes .

Methods: The methods involved in this application include structure-activity studies to understand the binding affinity, functional activity, and selectivity of the compound .

Results: The results showed that the compound could serve as a selective alpha2C adrenergic receptor antagonist .

Application in Enzyme Inhibition

Summary: Compounds similar to the one have shown moderate to weak inhibition of cholinestrases and lipoxygenase enzymes .

Methods: The methods used in this application likely involved enzymatic assays to test the inhibitory effects of the compound .

Results: The results indicated that the compound exhibited moderate to weak inhibition of the enzymes .

Application in PARP1 Inhibition

Summary: Compounds similar to the one have been used in the synthesis of derivatives as PARP1 inhibitors . PARP1, a widely explored anticancer drug target, plays an important role in single-strand DNA break repair processes .

Methods: The methods involved high-throughput virtual screening (HTVS) of a Maybridge small molecule library using the PARP1-benzimidazole-4-carboxamide co-crystal structure and pharmacophore model .

Results: The results led to the identification of eleven compounds. These compounds were evaluated using recombinant PARP1 enzyme assay that resulted in the acquisition of three PARP1 inhibitors .

Application in Organic Synthesis

Methods: The methods involved the NBS-mediated monothioacetal formation, ring expansion, and aromatization .

Results: The results led to the successful synthesis of 2,3-dihydro-1,4-benzoxathiines .

The compound [(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-amino]-acetic acid hydrochloride is a synthetic organic molecule characterized by its unique structural features, including a benzo[dioxin] moiety and an amino-acetic acid functional group. This compound exhibits potential pharmacological properties due to its intricate structure, which allows it to interact with various biological targets.

Due to the lack of research on DHBD-AA-HCl, its mechanism of action remains unknown. However, as mentioned earlier, structurally related DHBD derivatives have been investigated for their potential to block alpha-2C adrenergic receptors []. These receptors play a role in various physiological processes, and their antagonism could have implications for blood pressure regulation, pain perception, and other functions.

  • Amine Group Reactions: The amino group can participate in nucleophilic substitutions, forming new bonds with electrophiles.
  • Acid-Base Reactions: The carboxylic acid component can donate protons, making it a candidate for acid-base reactions.
  • Hydrolysis: In aqueous environments, the compound may undergo hydrolysis, breaking down into simpler components.

These reactions are critical for understanding the compound's behavior in biological systems and its metabolic pathways.

The biological activity of [(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-amino]-acetic acid hydrochloride has been predicted using computational methods. Studies suggest that it may exhibit:

  • Antimicrobial Properties: Potential effectiveness against various bacterial strains.
  • Antioxidant Activity: Ability to scavenge free radicals and reduce oxidative stress.
  • Neuroprotective Effects: Possible benefits in neurodegenerative conditions due to its structural similarity to known neuroprotective agents.

Computational models like PASS (Prediction of Activity Spectra for Substances) have been employed to predict these activities based on the compound's structure .

The synthesis of this compound typically involves several steps:

  • Formation of the Dioxin Ring: Starting from appropriate phenolic precursors, the benzo[dioxin] structure is formed through cyclization reactions.
  • Amination Reaction: The introduction of the amino group is achieved via nucleophilic substitution or reductive amination techniques.
  • Carboxylic Acid Formation: The final step involves converting a suitable intermediate into the corresponding acetic acid derivative.

These methods ensure high purity and yield of the desired product while allowing for modifications to enhance biological activity.

The potential applications of [(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-amino]-acetic acid hydrochloride include:

  • Pharmaceutical Development: As a lead compound for developing new drugs targeting infections or neurodegenerative diseases.
  • Research Tool: Utilized in studies exploring enzyme interactions and metabolic pathways due to its unique structural properties.
  • Cosmetic Industry: Possible incorporation into formulations aimed at reducing oxidative stress in skin cells.

Interaction studies are crucial for understanding how this compound behaves in biological systems. Preliminary studies indicate that it may interact with various enzymes and receptors, influencing pathways related to:

  • Signal Transduction: Affecting cellular responses to external stimuli.
  • Metabolic Enzymes: Modulating activities of enzymes involved in drug metabolism and detoxification processes.

These interactions can be assessed using techniques such as molecular docking and in vitro assays.

Several compounds share structural similarities with [(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-amino]-acetic acid hydrochloride, including:

Compound NameKey FeaturesBiological Activity
2-Aminoacetic AcidSimple amino acid structureBasic metabolic functions
2-Methylbenzo[dioxin]Methylated dioxin structurePotentially toxic effects
4-Hydroxybenzoic AcidHydroxy derivative of benzoic acidAntimicrobial properties

Uniqueness

What sets [(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-amino]-acetic acid hydrochloride apart is its combination of the dioxin ring system with an amino-acetic acid moiety. This unique structure may confer specific biological activities not present in simpler analogs or derivatives.

Dates

Last modified: 08-15-2023

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